molecular formula C13H6Br2Cl2O2 B395408 2,4-Dibromophenyl 2,4-dichlorobenzoate

2,4-Dibromophenyl 2,4-dichlorobenzoate

Cat. No.: B395408
M. Wt: 424.9g/mol
InChI Key: JZVOLWHEHKJHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromophenyl 2,4-dichlorobenzoate is a halogenated benzoate ester research chemical. Its molecular formula is C13H7Br2Cl2O2, and it is characterized by the presence of both bromine and chlorine atoms on its aromatic rings. This specific structural motif is of significant interest in medicinal chemistry and materials science. Researchers are exploring its potential as a building block for the synthesis of more complex molecules. The presence of multiple halogens suggests potential investigation into its use in the development of compounds with biological activity. For instance, structurally similar dibromophenyl derivatives have been studied for their anticonvulsant properties in rodent seizure models, showing efficacy comparable to established pharmaceuticals like phenytoin . Likewise, the 2,4-dichlorobenzoate moiety is a known intermediate in environmental biodegradation pathways, such as the breakdown of polychlorinated biphenyls (PCBs) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H6Br2Cl2O2

Molecular Weight

424.9g/mol

IUPAC Name

(2,4-dibromophenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C13H6Br2Cl2O2/c14-7-1-4-12(10(15)5-7)19-13(18)9-3-2-8(16)6-11(9)17/h1-6H

InChI Key

JZVOLWHEHKJHHS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Established Esterification Routes and Their Adaptations

The formation of an ester bond between a carboxylic acid and a phenol (B47542) is a cornerstone of organic synthesis. For a sterically hindered and electronically deactivated substrate pair like 2,4-dichlorobenzoic acid and 2,4-dibromophenol (B41371), specific strategies and adaptations of classical methods are necessary to achieve efficient conversion.

Nucleophilic Acyl Substitution Reactions: An In-Depth Analysis

The most direct and common method for synthesizing 2,4-dibromophenyl 2,4-dichlorobenzoate (B1228512) is through a nucleophilic acyl substitution reaction. This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative.

A highly effective approach is the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dibromophenol. The starting acid chloride, 2,4-dichlorobenzoyl chloride, can be prepared from 2,4-dichlorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). google.com This conversion is crucial as acid chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids. libretexts.org

The reaction proceeds via the well-established Schotten-Baumann conditions. In this method, the 2,4-dibromophenol is typically treated with a base, such as aqueous sodium hydroxide (B78521), to form the more nucleophilic sodium 2,4-dibromophenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final ester product. libretexts.orgquora.com The presence of the base also serves to neutralize the hydrogen chloride gas that is formed as a byproduct. libretexts.org

Mechanism of Nucleophilic Acyl Substitution:

Deprotonation of Phenol: The hydroxide ion deprotonates the 2,4-dibromophenol to form the highly reactive 2,4-dibromophenoxide ion.

Nucleophilic Attack: The 2,4-dibromophenoxide ion acts as a potent nucleophile, attacking the carbonyl carbon of 2,4-dichlorobenzoyl chloride. This leads to the formation of a transient tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

The presence of electron-withdrawing chloro and bromo substituents on both the benzoyl and phenyl rings, respectively, influences the reaction rate. The chloro groups on the benzoyl chloride enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the bromo groups on the phenol decrease its nucleophilicity, which can slow down the reaction. Therefore, the activation of the phenol to its phenoxide form is a critical step for the success of this synthesis.

Reactant/ProductMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2,4-Dichlorobenzoic acid191.01158-162-Sparingly soluble in water
2,4-Dichlorobenzoyl chloride209.46-1214-216Reacts with water, soluble in toluene (B28343) guidechem.com
2,4-Dibromophenol251.9135-38 sigmaaldrich.com238.5 wikipedia.orgSoluble in water, ethanol (B145695), ether, benzene (B151609) wikipedia.org
2,4-Dibromophenyl 2,4-dichlorobenzoate424.87--Insoluble in water, soluble in organic solvents

Note: Data for the final product is predicted based on the properties of similar compounds.

Dehydration Reactions for Ester Formation: Catalytic Enhancements

Direct esterification of 2,4-dichlorobenzoic acid with 2,4-dibromophenol is also a viable, though more challenging, route. This reaction, often referred to as Fischer-Speier esterification, involves heating the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst. ebi.ac.uk The role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic phenol.

The reaction is an equilibrium process, and to drive it towards the product side, the water formed as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Given the reduced nucleophilicity of 2,4-dibromophenol and the steric hindrance from the ortho-substituents on both reactants, this direct esterification requires harsh conditions, such as high temperatures and strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). researchgate.net An alternative catalytic system involves the use of phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), which act as both catalysts and dehydrating agents. google.com

Transesterification Processes: Optimization and Scope

Transesterification offers another pathway to this compound. This method involves the reaction of an ester of 2,4-dichlorobenzoic acid, such as methyl 2,4-dichlorobenzoate, with 2,4-dibromophenol in the presence of a catalyst. The reaction proceeds by substituting the alcohol moiety of the starting ester with the new phenol.

This process can be catalyzed by either acids or bases. rsc.org In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. Under basic conditions, the 2,4-dibromophenol is first converted to its more nucleophilic phenoxide, which then attacks the carbonyl carbon of the starting ester. The equilibrium is driven towards the desired product by removing the alcohol byproduct (e.g., methanol) by distillation.

The choice of the starting ester is important. Methyl esters are often used due to the low boiling point of the methanol (B129727) byproduct, which facilitates its removal. rsc.org

Starting MaterialsCatalystKey ConditionsProduct
2,4-Dichlorobenzoyl chloride + 2,4-DibromophenolNaOH or PyridineRoom temperature or gentle heatingThis compound
2,4-Dichlorobenzoic acid + 2,4-DibromophenolH₂SO₄ or PPAHigh temperature, water removalThis compound
Methyl 2,4-dichlorobenzoate + 2,4-DibromophenolAcid or BaseHeating, removal of methanolThis compound

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free Reaction Systems for Sustainable Production

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Solvent-free esterification of benzoic acids with alcohols has been successfully demonstrated using solid acid catalysts. ijstr.org For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 2,4-dichlorobenzoic acid and 2,4-dibromophenol with a recyclable solid acid catalyst, such as a modified montmorillonite (B579905) clay or supported iron oxide nanoparticles. ijstr.orgmdpi.com

Mechanistically, these solid catalysts provide acidic sites on their surface that protonate the carboxylic acid, activating it for nucleophilic attack by the phenol. The reaction is typically driven by heating the neat reactants, and the water byproduct can be removed under reduced pressure. This approach avoids the use of corrosive mineral acids and hazardous organic solvents. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

For the synthesis of this compound, MAOS can be applied to both direct esterification and transesterification reactions. For instance, a mixture of 2,4-dichlorobenzoic acid, 2,4-dibromophenol, and a catalyst can be subjected to microwave irradiation. mdpi.com The polar nature of the reactants allows for efficient absorption of microwave energy, leading to a rapid increase in temperature and reaction rate. The use of microwave-transparent reaction vessels and precise temperature control are important considerations for the successful application of this technique. cmu.edu Studies on the esterification of sterically hindered acids have shown that microwave heating can significantly enhance the reaction rate. acs.org

The combination of solvent-free conditions and microwave assistance represents a particularly attractive green synthetic route, offering the benefits of both reduced waste and accelerated reaction times. nih.gov

Mechanochemical Synthesis for Reduced Waste Generation

Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solvent-based methods for esterification. rsc.orgresearchgate.net This technique utilizes mechanical force, typically through high-speed ball milling, to initiate and drive chemical reactions in the absence of or with minimal use of solvents. rsc.org This approach aligns with the principles of green chemistry by reducing the generation of hazardous waste associated with organic solvents. rsc.orgacs.org

In the context of synthesizing this compound, a mechanochemical approach would involve milling 2,4-dibromophenol and 2,4-dichlorobenzoyl chloride, likely in the presence of a solid base or catalyst. Studies on analogous systems have shown that mechanochemical esterification can lead to high yields in short reaction times, often at room temperature. rsc.org For instance, various esters have been synthesized in yields ranging from 45% to 91% within 20 minutes of grinding. rsc.org This method is particularly advantageous as it can be performed on solid reactants, avoiding the need for potentially harmful solvents. acs.org

Table 1: Comparison of Conventional and Mechanochemical Synthesis for Aryl Esters

Feature Conventional Solvent-Based Synthesis Mechanochemical Synthesis
Solvent Usage High Minimal to none rsc.org
Reaction Time Often several hours Typically minutes to an hour rsc.org
Energy Input Often requires heating Mechanical energy at ambient temperature rsc.org
Waste Generation Significant solvent waste Reduced waste generation acs.org

| Yields | Variable, can be high | Generally high rsc.orgacs.org |

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

Rate Law Determination and Reaction Order Analysis

The esterification of phenols with benzoyl chlorides, particularly when catalyzed by amines, has been a subject of kinetic investigation. For the reaction between benzoyl chloride and phenol in the presence of an amine catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), studies have indicated a second-order dependence on the amine catalyst. researchgate.net This suggests that the catalyst plays a dual role in the reaction mechanism. researchgate.net

The rate of reaction for the formation of this compound can be expressed by a general rate law:

Rate = k[2,4-dibromophenol]^m[2,4-dichlorobenzoyl chloride]^n[Catalyst]^p

Where 'k' is the rate constant, and 'm', 'n', and 'p' are the reaction orders with respect to each reactant and the catalyst. Based on analogous systems, it is plausible that the reaction is first order with respect to both the phenol and the acyl chloride, and potentially second order with respect to an amine catalyst if one is used. researchgate.net

Activation Energy and Enthalpy Changes for Esterification

The activation energy (Ea) represents the minimum energy required for the esterification reaction to occur. While the specific Ea for the synthesis of this compound has not been reported, studies on related compounds can provide an estimated range. For instance, the activation energy for the enzymatic degradation of 2,4-dichlorophenol (B122985) has been determined to be in the range of 6.39 to 40.33 kJ/mol. mdpi.com Thermodynamic studies on lanthanide complexes with 2,4-dichlorobenzoic acid have also been conducted, providing data on heat capacities and enthalpy. researchgate.net These values, while not directly transferable, suggest the energy scales involved in transformations of the precursor molecules. The esterification reaction itself is typically exothermic, meaning it releases heat and has a negative enthalpy change (ΔH).

Equilibrium Constant Measurements for Yield Optimization

The synthesis of esters from carboxylic acids or their derivatives and alcohols is a reversible process, governed by an equilibrium constant (Keq). chemguide.co.ukmasterorganicchemistry.com

2,4-dibromophenol + 2,4-dichlorobenzoyl chloride ⇌ this compound + HCl

To maximize the yield of the desired ester, the equilibrium must be shifted to the right. This can be achieved by several methods based on Le Chatelier's principle:

Removal of a product: In this specific reaction, the hydrogen chloride (HCl) produced can be neutralized by the addition of a base. This is a common strategy in Schotten-Baumann reactions. vaia.com

Using an excess of one reactant: Increasing the concentration of either 2,4-dibromophenol or 2,4-dichlorobenzoyl chloride can also drive the reaction forward.

The equilibrium constant is a measure of the extent to which the reaction proceeds to completion. A large Keq value would indicate that the formation of the ester is highly favored at equilibrium.

Investigation of Side Reactions and By-product Formation

In any chemical synthesis, the potential for side reactions and the formation of by-products must be considered, as these can affect the purity and yield of the desired product.

Hydrolysis Under Synthesis Conditions

A significant side reaction in the synthesis of this compound is the hydrolysis of the highly reactive 2,4-dichlorobenzoyl chloride. If water is present in the reaction mixture, it can compete with the 2,4-dibromophenol as a nucleophile, leading to the formation of 2,4-dichlorobenzoic acid.

2,4-dichlorobenzoyl chloride + H₂O → 2,4-dichlorobenzoic acid + HCl

This side reaction not only consumes the acylating agent but also produces an acidic by-product that can potentially catalyze other unwanted reactions. To minimize hydrolysis, the reaction is typically carried out under anhydrous conditions.

Furthermore, the ester product itself, this compound, can undergo hydrolysis, particularly under acidic or basic conditions, to revert to 2,4-dibromophenol and 2,4-dichlorobenzoic acid. masterorganicchemistry.com The kinetics of hydrolysis of similar halogenated aromatic compounds have been studied and are often pH-dependent. niscpr.res.inresearchgate.net

Table 2: Potential By-products in the Synthesis of this compound

By-product Origin
2,4-Dichlorobenzoic acid Hydrolysis of 2,4-dichlorobenzoyl chloride
Unreacted 2,4-dibromophenol Incomplete reaction
Unreacted 2,4-dichlorobenzoyl chloride Incomplete reaction

Rearrangement Reactions of Halogenated Intermediates

A significant side reaction in the synthesis of aryl esters is the Fries rearrangement, an acid-catalyzed process that converts a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com This rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxy ketones. byjus.com For this compound, this would result in the formation of isomeric hydroxybenzophenones, compromising the purity and yield of the desired ester.

The reaction is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or strong Brønsted acids (e.g., HF, methanesulfonic acid), which are often used in stoichiometric or excess amounts. wikipedia.orgorganic-chemistry.org The generally accepted mechanism, while not definitively proven, involves the coordination of the Lewis acid to the electron-rich carbonyl oxygen of the ester. This polarization facilitates the cleavage of the ester's C-O bond, generating a free acylium carbocation (2,4-dichlorobenzoyl cation in this case) and an aluminum phenoxide complex. wikipedia.orgbyjus.com This acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide in an electrophilic aromatic substitution. wikipedia.org

Intramolecular vs. Intermolecular Pathways: The Fries rearrangement can proceed through both intramolecular and intermolecular pathways. wikipedia.org Crossover experiments, where two different esters are rearranged together, have shown the formation of mixed products, providing evidence for an intermolecular mechanism where the acylium ion can acylate a different phenol molecule. electrochem.orgyoutube.comyoutube.com The reaction within a solvent cage is considered an intramolecular process. organic-chemistry.org

Influence of Reaction Conditions: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.

Temperature: Low temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product. wikipedia.org Conversely, higher temperatures tend to yield the ortho-isomer, which is kinetically favored and can be stabilized through the formation of a bidentate complex with the Lewis acid catalyst. wikipedia.org

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho-product, whereas an increase in solvent polarity generally leads to a higher proportion of the para-product. wikipedia.org

In the specific case of this compound, the rearrangement would lead to the migration of the 2,4-dichlorobenzoyl group. The directing effects of the two bromine atoms and the oxygen on the phenyl ring would influence the position of electrophilic attack. The potential rearrangement products would be isomers of (hydroxy-dibromophenyl)(2,4-dichlorophenyl)methanone.

A related photochemical variant, the Photo-Fries rearrangement, can also occur upon exposure to UV light, proceeding through a radical mechanism. wikipedia.orgslideshare.net This pathway can also produce ortho and para hydroxy aryl ketones. slideshare.net

Oligomerization and Polymerization Prevention

During the synthesis of phenolic esters, particularly under conditions that can generate reactive intermediates, oligomerization or polymerization of the phenolic reactant can be a significant competing reaction. Phenols, especially when converted to highly reactive phenoxide ions, can undergo oxidative coupling or other reactions leading to the formation of dimers and higher-order oligomers.

The standard procedure for synthesizing aryl esters from phenols and acyl chlorides is the Schotten-Baumann reaction. chemistnotes.comvedantu.comwikipedia.org This method involves an aqueous base, such as sodium hydroxide, which deprotonates the phenol to the more nucleophilic phenoxide ion. vedantu.com While this enhances the rate of the desired O-acylation, the basic conditions and the presence of the reactive phenoxide can also promote side reactions.

Strategies to Mitigate Oligomerization:

Controlled Addition of Reagents: A slow, controlled addition of the acyl chloride to the solution of the phenoxide can help to maintain a low concentration of the acylating agent, favoring the desired bimolecular reaction over competing polymerization pathways. chemistnotes.com

Use of Phase-Transfer Catalysis (PTC): The Schotten-Baumann reaction can be significantly improved by using a two-phase system with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride). ingentaconnect.com The catalyst transports the phenoxide ion from the aqueous phase to the organic phase containing the acyl chloride. wikipedia.org This allows for the reaction to occur under milder conditions and with better control, often leading to higher yields and purer products by minimizing side reactions like hydrolysis of the acyl chloride and oligomerization of the phenol. ingentaconnect.com The use of PTC can allow for equimolar amounts of the phenol and acyl chloride, short reaction times, and low temperatures, all of which disfavor polymerization. ingentaconnect.com

Protection of the Hydroxyl Group: In some synthetic strategies, particularly those involving Friedel-Crafts acylation on the phenolic ring, the hydroxyl group may be protected, for instance, as a silyl (B83357) ether. google.com This prevents the phenol from reacting in an undesired manner. After the primary reaction is complete, the protecting group is removed. While less common for simple esterifications, this strategy highlights a general principle for controlling the reactivity of phenols.

Reaction Temperature: Maintaining a low reaction temperature is critical. Many polymerization reactions have a higher activation energy than the desired esterification, and thus, lower temperatures will kinetically favor the formation of the ester. O-acylation of substituted phenols has been shown to be effective at 0°C. ingentaconnect.com

By carefully selecting the synthetic methodology, such as employing phase-transfer catalysis in a Schotten-Baumann approach, and meticulously controlling reaction parameters like temperature and reagent stoichiometry, the formation of rearrangement products and phenolic oligomers can be effectively suppressed, leading to a more efficient synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution and the solid state. For 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512), a combination of one-dimensional and multi-dimensional NMR techniques would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR (2D COSY, HMQC, HMBC) for Proton and Carbon Connectivity

To definitively assign the complex aromatic signals of 2,4-Dibromophenyl 2,4-dichlorobenzoate, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the adjacent protons on both the 2,4-dibromophenyl and the 2,4-dichlorobenzoyl rings. For instance, in the 2,4-dibromophenyl moiety, a cross-peak would be expected between the proton at position 6 and the proton at position 5. Similarly, in the 2,4-dichlorobenzoyl ring, correlations would be observed between the protons at positions 3, 5, and 6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. By analyzing the cross-peaks in the HMQC/HSQC spectrum, each proton signal can be directly linked to its corresponding carbon atom. This is crucial for assigning the carbons within the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. For this compound, HMBC is critical for establishing the connectivity across the ester linkage. Key correlations would be expected from the protons on the 2,4-dibromophenyl ring to the carbonyl carbon of the benzoate (B1203000) group, and from the protons on the 2,4-dichlorobenzoyl ring to the same carbonyl carbon. This would unequivocally confirm the ester structure.

Proton (¹H) Signal Expected COSY Correlations Expected HMQC/HSQC Correlation (with Carbon) Expected Key HMBC Correlations (with Carbon)
H-3' (dibromophenyl)H-5'C-3'C-1', C-2', C-4', C-5'
H-5' (dibromophenyl)H-3', H-6'C-5'C-1', C-3', C-4', C-6'
H-6' (dibromophenyl)H-5'C-6'C-2', C-4', C-5'
H-3 (dichlorobenzoyl)H-5C-3C-1, C-2, C-4, C-5, C=O
H-5 (dichlorobenzoyl)H-3, H-6C-5C-1, C-3, C-4, C-6
H-6 (dichlorobenzoyl)H-5C-6C-2, C-4, C-5, C=O

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C NMR spectra of solid this compound. Differences in the chemical shifts and peak multiplicities in the ssNMR spectra can be used to distinguish between different crystalline polymorphs and amorphous forms, reflecting the unique packing arrangements and intermolecular interactions in each solid-state form.

Dynamic NMR Studies for Conformational Exchange

The ester linkage in this compound allows for rotational freedom around the C-O bonds. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can provide information about the energy barriers associated with this conformational exchange. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the lineshape changes as a function of temperature, the thermodynamic parameters for the rotational barriers can be calculated, providing a deeper understanding of the molecule's conformational dynamics.

Vibrational Spectroscopy for Functional Group and Lattice Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: Band Assignment and Interpretation

The FTIR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies include:

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O (ester)Stretching1730 - 1750
C-O (ester)Stretching1250 - 1300 (asymmetric), 1000 - 1150 (symmetric)
C-Cl (aromatic)Stretching1000 - 1100
C-Br (aromatic)Stretching500 - 600
C=C (aromatic)Stretching1450 - 1600
C-H (aromatic)Stretching3000 - 3100
C-H (aromatic)Out-of-plane bending800 - 900

The precise position and intensity of the carbonyl (C=O) stretching band are particularly informative, as they can be influenced by the electronic effects of the halogen substituents on the aromatic rings.

Raman Spectroscopy: Molecular Vibrations and Crystal Polymorph Differentiation

Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to intense FTIR signals, vibrations that cause a significant change in polarizability result in strong Raman scattering. For this compound, the symmetric vibrations of the aromatic rings and the C-Br and C-Cl bonds are expected to be prominent in the Raman spectrum.

A significant application of Raman spectroscopy is in the differentiation of crystal polymorphs. nih.gov Different crystalline forms of a compound will have distinct lattice vibrations, which are observed in the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹). These differences in the phonon modes, as well as subtle shifts in the internal vibrational modes, can serve as a fingerprint for each polymorph, allowing for their unambiguous identification. researchgate.net This non-destructive technique is therefore a powerful tool for quality control in the solid-state chemistry of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula.

For a molecule like this compound, which possesses moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for generating gas-phase ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. researchgate.netresearchgate.netresearchgate.net In the case of this compound, while it is not highly polar, it can be ionized via ESI, likely forming adducts with ions present in the solvent, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in the positive ion mode. bjmu.edu.cn The exact mass measurement of these adducts by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) would allow for the confident determination of the elemental composition. The isotopic pattern resulting from the presence of four halogen atoms (two bromine and two chlorine) would be a key identifying feature.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds. nih.gov It involves the ionization of the analyte in the gas phase through reactions with reagent ions. nih.gov For this compound, APCI would likely produce a strong protonated molecule [M+H]⁺ in the positive ion mode or a molecular anion [M-H]⁻ in the negative ion mode. APCI can sometimes lead to more in-source fragmentation compared to ESI, which can provide initial structural clues even without tandem mass spectrometry.

The choice between ESI and APCI would depend on the specific instrumentation and optimization of the experimental conditions to achieve the best ionization efficiency and signal-to-noise ratio for this particular analyte.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. capes.gov.br The fragmentation pattern is characteristic of the molecule's structure. For this compound, the precursor ion (e.g., [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID).

The expected fragmentation pathways for this compound would primarily involve the cleavage of the ester bond, which is a common fragmentation route for esters. libretexts.orgpharmacy180.com The presence of multiple halogen atoms would significantly influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Predicted Fragmentation of this compound:

The primary fragmentation would likely occur at the ester linkage, leading to two main types of fragment ions:

Acylium ion formation: Cleavage of the C-O bond of the ester would result in the formation of the 2,4-dichlorobenzoyl cation.

Phenoxy cation formation: Cleavage of the ester bond on the other side would lead to the formation of the 2,4-dibromophenoxy cation or a related radical cation.

Further fragmentation of these primary ions would involve the loss of halogen atoms (Br or Cl) or carbon monoxide (CO) from the acylium ion. pharmacy180.com The isotopic patterns of the fragment ions, due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, would be crucial for confirming the identity of the fragments.

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z) Fragment Ion Proposed Structure
[M+H]⁺ [C₇H₃Cl₂O]⁺ 2,4-Dichlorobenzoyl cation
[M+H]⁺ [C₆H₃Br₂O]⁺ 2,4-Dibromophenoxy cation
[C₇H₃Cl₂O]⁺ [C₆H₃Cl₂]⁺ Loss of CO from 2,4-dichlorobenzoyl cation
[C₆H₃Br₂O]⁺ [C₆H₃BrO]⁺ Loss of a bromine atom

This table represents predicted fragmentation patterns. Actual experimental data would be required for confirmation.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, this analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. ukim.mkmdpi.com This data would reveal the conformation of the molecule in the solid state, including the dihedral angles between the two phenyl rings and the ester group.

Based on studies of similar substituted phenyl benzoates, it is expected that the molecule would not be perfectly planar due to steric hindrance from the ortho-substituents (bromine and chlorine atoms). ukim.mkmdpi.com The analysis would also reveal intermolecular interactions, such as halogen bonding and π-π stacking, which govern the crystal packing.

Table 2: Representative Bond Lengths and Angles from Analogous Phenyl Benzoate Structures

Parameter Typical Value
C=O Bond Length ~1.20 Å
C-O (ester) Bond Length ~1.35 Å
O-C (aryl) Bond Length ~1.40 Å
C-Cl Bond Length ~1.74 Å
C-Br Bond Length ~1.90 Å
C-O-C Bond Angle ~118°

These values are representative and are based on crystallographic data of analogous compounds. ukim.mkmdpi.com Specific values for this compound would require experimental determination.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. ncl.ac.ukmdpi.com A PXRD pattern of a synthesized batch of this compound would serve several purposes:

Confirmation of Crystallinity: A sharp, well-defined diffraction pattern would confirm that the material is crystalline.

Phase Identification: The obtained pattern could be compared to a database or a simulated pattern from single-crystal data (if available) to confirm the identity of the crystalline phase. researchgate.netresearchgate.net

Phase Purity Analysis: The absence of peaks from starting materials or other crystalline impurities would indicate the phase purity of the sample. ncl.ac.ukmdpi.com The presence of additional peaks would suggest a mixture of different crystalline forms (polymorphs) or the presence of impurities.

Table 3: Hypothetical PXRD Data for a Crystalline Sample of this compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
15.2 5.82 100
21.0 4.23 80
25.8 3.45 60

This table is a hypothetical representation of a PXRD pattern. Actual data would be dependent on the crystal structure of the compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.orgnih.gov this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in its isolated state, it would not exhibit a circular dichroism spectrum.

However, it is important to note two scenarios where chiroptical spectroscopy could become relevant:

Chiral Derivatives: If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent, then these new molecules would be chiral and would exhibit a CD spectrum. nih.govresearchgate.netresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral centers.

Induced Circular Dichroism (ICD): An achiral molecule like this compound can exhibit a CD signal if it is placed in a chiral environment. synchrotron-soleil.frnih.govarxiv.org This phenomenon, known as induced circular dichroism, can occur if the molecule forms a complex with a chiral host molecule or is dissolved in a chiral solvent. The induced CD spectrum would provide information about the nature of the interaction between the achiral guest and the chiral host.

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the absolute configuration of chiral molecules. It relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for the study of stereoisomers. The resulting CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavelength.

The shape and sign of the CD curve, particularly the Cotton effects (the characteristic shape of a CD band in the vicinity of an absorption band), are directly related to the spatial arrangement of the chromophores within the molecule. By comparing the experimentally measured CD spectrum with that of a reference compound of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute configuration of the molecule under investigation can be determined.

Research Findings:

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental or theoretical Circular Dichroism data specifically for this compound. This suggests that the chiroptical properties of this particular compound have not been investigated or reported in the public domain. The molecule itself is not inherently chiral. For it to be studied by CD spectroscopy, a chiral center would need to be introduced, for instance, through the synthesis of an atropisomeric version or by introducing a chiral substituent.

In the absence of specific data for the target compound, an illustrative table is provided below to demonstrate how CD data for a hypothetical chiral derivative of this compound would be presented.

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
3500
320+1.5 x 10⁴
2900
260-2.8 x 10⁴
2400
220+4.2 x 10⁴

This table is for illustrative purposes only and does not represent actual data for this compound.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique used to determine the absolute configuration of chiral molecules. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plot of the specific rotation [α] versus wavelength constitutes an ORD curve.

Similar to CD, the shape of the ORD curve, particularly the presence of positive or negative Cotton effects, is characteristic of the stereochemistry of the molecule. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. Historically, ORD was more widely used before the advent of modern CD spectropolarimeters.

Research Findings:

As with Circular Dichroism, there is no available literature detailing Optical Rotatory Dispersion studies on this compound. The lack of data for this compound prevents a specific analysis of its ORD properties.

To illustrate how ORD data would be presented, a sample data table for a hypothetical chiral derivative of this compound is shown below.

Wavelength (nm)Specific Rotation [α] (degrees)
600+50
500+75
400+120
350+250
3250
300-400
2800

This table is for illustrative purposes only and does not represent actual data for this compound.

Theoretical and Computational Chemistry of 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512), a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy conformation (the ground state). This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

From a single-point energy calculation on the optimized geometry, various ground state properties could be determined, such as the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of experimental data in the theoretical framework. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

For 2,4-Dibromophenyl 2,4-dichlorobenzoate, these high-accuracy methods could be employed to obtain very precise values for the total electronic energy and other properties. Due to their computational cost, they are often used to benchmark results from less demanding methods like DFT. A high-level ab initio calculation could provide a definitive prediction of the molecule's stability and electronic characteristics.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and chlorine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. This mapping helps in understanding non-covalent interactions and potential sites for chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes and intermolecular interactions.

The ester linkage in this compound allows for rotational flexibility around several single bonds. This can lead to multiple low-energy conformations (conformers). MD simulations could be used to explore the conformational landscape of the molecule.

By simulating the molecule's motion over a period of time (typically nanoseconds to microseconds), one could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

In the solid state, molecules of this compound would pack together in a crystal lattice. MD simulations of a periodic box of these molecules could predict the most likely crystal packing arrangement.

These simulations would highlight the key intermolecular interactions that stabilize the crystal structure, such as halogen bonding (involving the bromine and chlorine atoms), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is essential for predicting material properties like melting point and solubility.

Solvent Effects and Solvation Thermodynamics

For halogenated aromatic compounds, solvation in polar aprotic solvents is generally more favorable than in nonpolar or protic solvents. This is due to the polar nature of the carbon-halogen and ester bonds, which can engage in dipole-dipole interactions with solvent molecules. In protic solvents, the solvation of anions is particularly strong, which can affect reaction rates involving nucleophiles. For instance, weakly nucleophilic anions in hydroxylic solvents can become significantly more nucleophilic in polar aprotic solvents where they are less strongly solvated. libretexts.org

Computational approaches, such as those employing continuum solvation models (e.g., Polarizable Continuum Model - PCM), can be used to estimate the solvation free energy of this compound in various solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the electrostatic and non-electrostatic contributions to solvation.

To illustrate, consider the solvation thermodynamics of substituted benzoic acids in binary mixtures of ethanol (B145695) and water. Studies on 2-chloro and 4-chloro benzoic acid have shown that solubility increases with a higher mole fraction of ethanol and with increasing temperature. jbiochemtech.com This suggests that the solvation of these halogenated compounds is more favorable in less polar environments than pure water. The Gibbs free energy of solvation for these compounds was found to decrease with increasing ethanol concentration and temperature, indicating a more spontaneous solvation process under these conditions. jbiochemtech.com A similar trend would be expected for this compound, with its solubility being greater in organic solvents compared to aqueous media.

Table 1: Predicted Solvation Behavior of this compound in Different Solvent Types

Solvent TypePredicted SolubilityDominant Intermolecular Forces
Nonpolar (e.g., Hexane)Lowvan der Waals forces
Polar Aprotic (e.g., Acetone, DMF)HighDipole-dipole interactions
Polar Protic (e.g., Ethanol, Water)Moderate to LowDipole-dipole, potential for weak hydrogen bonding

This table is predictive and based on the behavior of analogous halogenated aromatic compounds.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the intricate details of chemical reaction mechanisms, including the formation and reactions of this compound.

The synthesis of this compound typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dibromophenol (B41371). Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. The process would involve locating the transition state (TS) for the esterification reaction, which represents the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial insights into the steric and electronic factors that govern the reaction rate.

In many esterification reactions, a catalyst is used to enhance the reaction rate. For instance, the Mitsunobu reaction provides an effective method for the esterification of benzoic acids with phenols. researchgate.net Computational modeling can be used to study the interactions between the catalyst and the substrates (2,4-dichlorobenzoic acid and 2,4-dibromophenol).

These models can reveal the nature of the catalyst-substrate complex, including the key intermolecular interactions that stabilize the transition state and lower the activation energy. For example, in an acid-catalyzed esterification, the model would show the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol (B47542).

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.gov The presence of multiple chlorine and bromine atoms on the phenyl rings of this compound suggests that this molecule can participate in halogen bonding. The electron-withdrawing nature of the carbonyl group in the ester and the other halogen atoms enhances the electrophilic character of the covalently bonded halogens.

Computational studies can quantify the strength and directionality of these halogen bonds. The electrostatic potential on the surface of the molecule can be calculated to identify regions of positive potential (σ-holes) on the halogen atoms, which are indicative of their ability to form halogen bonds. These interactions can play a significant role in the crystal packing of the molecule and in its interactions with other molecules in solution. For example, halogen bonding has been shown to be a key interaction in the design of inhibitors for serine proteases, where a halogenated compound binds to the S1 pocket of the enzyme. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. aidic.it These models are valuable for predicting the properties of new or untested compounds.

The first step in developing a QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For a molecule like this compound, a wide range of descriptors can be calculated using computational software. These can be broadly categorized as:

Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms of each type, and number of rings.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, polarizability, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Studies on halogenated diphenyl ethers, which are structurally related to the target molecule, have shown that descriptors such as average molecular polarizability, molecular weight, total energy, and standard heat of formation are important for predicting properties like vapor pressure and octanol-water partition coefficients. nih.gov Similarly, for halogenated anisoles, descriptors derived from the electrostatic potential have been found to be useful in QSPR models for predicting physicochemical properties. nih.gov

Table 2: Examples of Molecular Descriptors for QSPR Modeling of Halogenated Aromatic Compounds

Descriptor ClassExample DescriptorsRelevance to Physicochemical Properties
ConstitutionalMolecular WeightCorrelates with properties like boiling point and density.
TopologicalWiener IndexRelates to molecular branching and compactness.
GeometricalMolecular Surface AreaInfluences solubility and transport properties.
Quantum-ChemicalDipole MomentImportant for predicting intermolecular interactions and polarity.
Quantum-ChemicalHOMO/LUMO EnergiesRelate to the molecule's reactivity and electronic properties.

This table provides examples of descriptor classes and their general relevance, based on studies of analogous compounds.

Predictive Models for Non-Biological Bulk and Surface Properties

Predictive models for the bulk and surface properties of organic molecules like this compound are typically developed using Quantitative Structure-Property Relationship (QSPR) methodologies. These models establish a mathematical relationship between the molecular structure and its physicochemical properties.

Bulk Properties:

For bulk properties such as boiling point, density, and enthalpy of formation, QSPR models are built upon a set of calculated molecular descriptors. These descriptors quantify various aspects of the molecule's electronic and geometric structure. For a compound like this compound, these descriptors would include:

Topological descriptors: Indices that describe the atomic connectivity and branching of the molecule.

Geometric descriptors: Parameters such as molecular volume, surface area, and shape indices.

Quantum chemical descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, polarizability, and electrostatic potential surfaces.

Studies on similar halogenated compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), have successfully used these types of descriptors to predict properties like vapor pressure, solubility, and partition coefficients. For instance, linear regression models have been established for these compounds, linking descriptors derived from electrostatic potentials and molecular volume to their physicochemical properties. A similar approach could be applied to this compound.

Below is an illustrative data table of the types of molecular descriptors that would be calculated for this compound to build a QSPR model for its bulk properties.

Descriptor TypeDescriptor ExampleHypothetical Value
ConstitutionalMolecular Weight450.9 g/mol
TopologicalWiener Index1250
GeometricMolecular Surface Area350 Ų
Quantum ChemicalDipole Moment2.5 D
Quantum ChemicalPolarizability40 ų

Surface Properties:

Predicting surface properties, such as surface tension and adsorption characteristics, also relies on computational models. For aromatic esters, molecular dynamics (MD) simulations can be a powerful tool. In an MD simulation, the movement of each atom in a system is calculated over time, based on a force field that describes the inter- and intramolecular forces.

To predict the surface tension of this compound, a simulation box containing a liquid slab of the compound surrounded by a vacuum would be constructed. The surface tension can then be calculated from the components of the pressure tensor obtained during the simulation. Quantum mechanical calculations can also contribute by providing insights into the electronic properties that influence surface behavior, such as the molecule's ability to interact with other surfaces or molecules.

The following table provides a hypothetical example of predicted surface properties for this compound based on computational models.

PropertyPredicted ValueComputational Method
Surface Tension45 mN/mMolecular Dynamics
Adsorption Energy on Graphene-80 kJ/molDensity Functional Theory

Crystal Structure Prediction and Polymorphism Modeling

Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable crystalline arrangements of a molecule. For a molecule like this compound, which has some degree of flexibility, CSP can be particularly challenging but also highly valuable for understanding its solid-state properties.

The process of CSP typically involves two main stages:

Generation of Candidate Structures: A large number of plausible crystal packing arrangements are generated using

Information regarding the environmental fate and degradation of this compound is not publicly available.

Following a comprehensive and targeted search for scientific literature and data pertaining to the environmental fate and degradation of the specific chemical compound This compound , no relevant studies or datasets were found.

Specifically, searches for information on the photolytic degradation, including direct and indirect photolysis, photodegradation products, quantum yield, and photoreaction kinetics, did not yield any results for this compound. Similarly, investigations into its hydrolytic transformation, including pH-dependent kinetics and the analysis of cleavage products, returned no available data.

The absence of information in reputable scientific databases and scholarly articles indicates that the environmental fate and degradation pathways of this compound have likely not been a subject of published scientific research. Therefore, the requested article detailing these specific aspects of the compound's environmental behavior cannot be generated at this time.

Following a comprehensive and exhaustive search for scientific literature focusing on "this compound," it has been determined that there is no available data in the public domain regarding its environmental fate, degradation pathways, or sorption dynamics. Searches for this specific compound did not yield any research findings, experimental data, or scholarly articles pertaining to the detailed outline provided.

The scientific community has not published studies on the influence of ionic strength and dissolved organic matter on this compound, its biodegradation potential, microbial community interactions, mineralization, or its sorption and desorption characteristics in environmental media.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the specified focus on "this compound." To maintain the integrity of the response and avoid the inclusion of irrelevant or speculative information from related but distinct chemical compounds, the article cannot be produced.

Environmental Fate and Degradation Pathways of 2,4 Dibromophenyl 2,4 Dichlorobenzoate

Sorption and Desorption Dynamics in Environmental Media

Freundlich and Langmuir Isotherm Modeling

The sorption of organic compounds to soil and sediment is a critical process that governs their mobility and bioavailability in the environment. The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium partitioning of a substance between the solid and aqueous phases.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. henrys-law.org The Freundlich model , an empirical equation, describes multilayer adsorption onto a heterogeneous surface and is often more suitable for complex environmental matrices like soil. henrys-law.org

Studies on compounds structurally related to 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512), such as polybrominated diphenyl ethers (PBDEs), have demonstrated that the Freundlich model often provides a better fit for their sorption to soils and microplastics, suggesting a heterogeneous, multi-layer sorption process. nih.govresearchgate.net For instance, the sorption of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) to microplastics was well-described by the Freundlich model. nih.gov Research on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) to soil components also showed that the data conformed to the Freundlich model. medium.com

The key parameters of these models, the Langmuir constant (KL) related to the binding energy, the maximum adsorption capacity (qmax), the Freundlich capacity coefficient (KF), and the Freundlich intensity parameter (n), are crucial for predicting the extent of sorption. A higher KF value indicates greater sorption capacity, while the value of 'n' provides an indication of the favorability of the adsorption process.

Table 1: Freundlich and Langmuir Isotherm Parameters for Analogous Compounds

CompoundAdsorbentIsotherm ModelKF ((mg/g)(L/mg)1/n)nqmax (mg/g)KL (L/mg)Reference
2,4-DSoilFreundlichData not availableData not available medium.com
BDE-47Polystyrene MicroplasticsFreundlichData not availableData not available nih.gov
Benzoic AcidActivated CharcoalLangmuir & Freundlich82% removal ceon.rs

Note: Specific parameter values for 2,4-D and BDE-47 were not provided in the cited abstract, but the applicability of the Freundlich model was noted.

Given its structure, 2,4-Dibromophenyl 2,4-dichlorobenzoate is expected to be a hydrophobic compound with a strong affinity for organic matter in soil and sediment, likely following a sorption pattern best described by the Freundlich isotherm.

Kinetics of Sorption and Desorption Processes

The kinetics of sorption and desorption determine the rate at which a compound partitions between the solid and aqueous phases. These rates are essential for modeling the dynamic behavior of contaminants in the environment. Pseudo-first-order and pseudo-second-order models are commonly used to evaluate sorption kinetics.

The pseudo-first-order model assumes that the rate of occupation of sorption sites is proportional to the number of unoccupied sites, often implying that film diffusion is the rate-limiting step. The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Studies on analogous compounds provide insights into the likely kinetic behavior of this compound. For example, the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) onto soil components was found to conform to a pseudo-second-order kinetic model. medium.com Similarly, the sorption kinetics of PBDEs have been described by the pseudo-second-order model, indicating that surface sorption is the main mechanism. researchgate.net The sorption of benzoic acid onto ethyl cellulose (B213188) microspheres, however, was found to follow a pseudo-first-order kinetic model. mdpi.com

Desorption kinetics are also critical, as they determine the potential for a sorbed contaminant to be released back into the aqueous phase. Hysteresis, where desorption is slower than sorption, is a common phenomenon for hydrophobic organic compounds and indicates a degree of irreversible binding. Pronounced desorption hysteresis has been observed for 4,4'-dibromodiphenyl ether (BDE-15) in soils, suggesting that it can accumulate in the topsoil layer. nih.gov

Table 2: Sorption Kinetic Model Parameters for Analogous Compounds

CompoundAdsorbentKinetic Modelk1 (min-1)k2 (g mg-1 min-1)Reference
2,4-DSoil ComponentsPseudo-second-orderData not availableData not available medium.com
PBDEsMicroplasticsPseudo-second-orderData not availableData not available researchgate.net
Benzoic AcidEthyl Cellulose MicrospheresPseudo-first-orderData not availableData not available mdpi.com

Note: The cited abstracts confirmed the applicability of the kinetic models but did not provide the specific rate constants.

Based on these analogues, it is probable that the sorption of this compound to environmental matrices is a relatively rapid process, likely governed by pseudo-second-order kinetics, with the potential for significant desorption hysteresis.

Volatilization and Atmospheric Transport

The volatilization of a chemical from soil and water surfaces, followed by atmospheric transport, is a key mechanism for the long-range distribution of persistent organic pollutants (POPs). epa.gov

Henry's Law Constant Determination

The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water at equilibrium. It is a critical parameter for predicting a compound's tendency to volatilize from aqueous solutions. A higher Henry's Law constant indicates a greater tendency for the compound to partition into the gas phase.

Direct experimental data for the Henry's Law constant of this compound is not available. However, values for structurally similar PBDEs have been measured and can be used as a reference. The Henry's Law constants for PBDEs are known to vary with the degree of bromination and the specific congener.

Table 3: Henry's Law Constants for Selected PBDEs at 298.15 K

CompoundHenry's Law Constant (Pa m3/mol)Reference
Decabromodiphenyl etherVarious estimated values available henrys-law.org

Note: The provided search result points to a compilation of Henry's Law constants where data for decabromodiphenyl ether can be found, but the specific value is not in the abstract.

Given its molecular structure with both bromine and chlorine substituents, this compound is expected to have a low vapor pressure and a Henry's Law constant that would classify it as a semi-volatile organic compound (SVOC). This suggests a potential for volatilization and subsequent long-range atmospheric transport.

Atmospheric Oxidation by Radicals (e.g., OH, NO3)

Once in the atmosphere, organic compounds can be degraded by reaction with photochemically generated oxidants. The most important of these in the troposphere are the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO3) at night. nih.govnih.gov

The rate of oxidation of aromatic compounds is largely dependent on the reaction with the OH radical. researchgate.net The rate constants for these reactions determine the atmospheric lifetime of the compound. For many persistent organic pollutants, atmospheric lifetimes can be on the order of days to weeks, allowing for transport over long distances. nih.gov

While no specific data exists for this compound, the atmospheric oxidation of other halogenated aromatic compounds has been studied. The presence of electron-withdrawing halogen atoms on the aromatic rings generally decreases the rate of electrophilic attack by OH radicals, leading to longer atmospheric lifetimes compared to their non-halogenated counterparts.

Table 4: Atmospheric Lifetimes of Structurally Related Compounds with Respect to OH Radical Oxidation

Compound ClassTypical Atmospheric LifetimeReference
Polycyclic Aromatic Hydrocarbons (PAHs)Up to weeks nih.gov
Persistent Organic Pollutants (POPs)Days to weeks copernicus.org

The atmospheric lifetime of this compound is expected to be significant enough to permit long-range atmospheric transport, a characteristic feature of many POPs.

Wet and Dry Deposition Processes

Chemicals are removed from the atmosphere and deposited to terrestrial and aquatic surfaces through wet and dry deposition. Wet deposition involves the removal of compounds by precipitation (rain, snow, fog), while dry deposition includes the gravitational settling of particles and the direct absorption of gases to surfaces. nih.gov

For semi-volatile organic compounds like this compound, a significant fraction is likely to be associated with atmospheric particles. Therefore, both wet and dry deposition of these particles are important removal mechanisms. The deposition velocity is a key parameter used to quantify the rate of dry deposition.

Studies on other POPs, such as PCBs and PCDD/Fs, have shown that dry aerosol deposition is a significant process, with deposition fluxes varying based on factors like wind speed and the presence of marine aerosols. nih.gov For many POPs, atmospheric deposition is a primary pathway for their entry into remote ecosystems like the Antarctic. copernicus.org

Table 5: Deposition Velocities for Analogous Compounds

Compound ClassTypical Dry Deposition Velocity (cm/s)Reference
Persistent Organic Pollutants (POPs)Variable, dependent on particle size and atmospheric conditions nih.gov

Due to its expected low volatility and association with atmospheric particles, both wet and dry deposition are anticipated to be important processes in the removal of this compound from the atmosphere, leading to its deposition in terrestrial and aquatic environments far from its original source.

Analytical Method Development and Validation for Environmental and Material Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512) from interfering compounds present in a sample matrix. The choice between gas, liquid, or supercritical fluid chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas chromatography is a primary technique for the analysis of semi-volatile compounds like halogenated esters. The compound is expected to be sufficiently volatile and thermally stable for GC analysis.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds that can be burned. youtube.com While it is robust and has a wide linear range, its sensitivity for halogenated compounds is significantly lower than that of more selective detectors like ECD or MS. youtube.comchromforum.org Therefore, FID would likely be inadequate for trace-level environmental monitoring of this compound.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. youtube.com Given the presence of four halogen atoms (two bromine, two chlorine) in 2,4-Dibromophenyl 2,4-dichlorobenzoate, GC-ECD would provide excellent sensitivity, enabling detection at very low concentrations (parts-per-trillion). youtube.comnih.gov This makes it a highly suitable detector for residue analysis in environmental samples. chromforum.org

Mass Spectrometry (MS): GC coupled with MS is the gold standard for both quantification and confirmation of identity. MS detectors provide unparalleled selectivity and structural information. For halogenated compounds, analysis is often performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to achieve low detection limits and reduce matrix interference. researchgate.netresearchgate.net Electron ionization (EI) would likely produce a characteristic fragmentation pattern, with probable cleavages at the ester linkage and sequential loss of halogen atoms. A halogen-specific detector (XSD), which is highly selective for halogenated compounds, could also be employed, offering clean chromatograms with minimal noise. davidsonanalytical.co.uknih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis This table presents hypothetical data based on methods for similar compounds.

Parameter Value
GC System Agilent 6890 or similar
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Splitless, 280°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 100°C (1 min), ramp 15°C/min to 320°C (hold 10 min)
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Hypothetical Ions (m/z) 452 (M+), 291, 173

| Est. Retention Time | ~15-20 min |

For compounds that may be thermally labile or not sufficiently volatile for GC, liquid chromatography is the preferred alternative. While many BFRs are analyzed by GC, higher brominated congeners can degrade at high temperatures, making LC-MS/MS a more suitable technique. sciex.com

UV-Vis and Diode Array Detectors (DAD): The presence of two aromatic rings in this compound allows for detection by UV-Vis or DAD. However, these detectors lack the specificity required for complex matrices where many other compounds may absorb at similar wavelengths. Their use would be limited to analyzing relatively clean samples or for method development purposes.

Tandem Mass Spectrometry (MS/MS): LC coupled to tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is ideal for analyzing BFRs and other pollutants in a wide range of samples from water to soil. sciex.com Electrospray ionization (ESI) in negative ion mode is commonly used for halogenated compounds. psu.edu This technique allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and improving detection limits.

Quadrupole Time-of-Flight (QTOF) MS: High-resolution mass spectrometers like QTOF provide accurate mass measurements, which aids in the confident identification of target compounds and the characterization of unknown transformation products. researchgate.netacs.org LC-QTOF-MS is a powerful tool for non-target screening of environmental contaminants.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical data based on methods for similar compounds.

Parameter Value
LC System Waters ACQUITY UPLC or similar
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium (B1175870) Acetate (B1210297)
Mobile Phase B Methanol (B129727)
Gradient 50% B to 98% B over 10 min
Flow Rate 0.3 mL/min
MS/MS System Triple Quadrupole
Ionization Mode ESI Negative

| Hypothetical Transition | Precursor Ion (Q1): 451 m/z -> Product Ion (Q3): 173 m/z |

Supercritical fluid chromatography (SFC) is a hybrid technique that combines advantages of both GC and LC. wikipedia.orglibretexts.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com

SFC is recognized for providing fast and efficient separations, particularly for thermally labile and chiral molecules. wikipedia.orgmdpi.com Its application in environmental analysis is growing, as it is seen as a "green" technology due to its reduced use of organic solvents. mdpi.comdigitellinc.com When coupled with mass spectrometry (SFC-MS), it becomes a powerful tool for analyzing a wide range of environmental pollutants, including polar compounds that are difficult to retain in reversed-phase LC. nih.govacs.org For a semi-polar compound like this compound, SFC could offer a high-throughput alternative to normal-phase LC. teledynelabs.com

Advanced Sample Preparation Strategies

Effective sample preparation is critical to isolate this compound from the sample matrix, remove interferences, and concentrate it to levels detectable by the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a robust and widely used technique for the cleanup and concentration of analytes from liquid samples. waters.com For polyhalogenated compounds in aqueous matrices, reversed-phase sorbents like C18 are commonly used to trap the analytes from the water sample. nih.govnih.gov The compound of interest is then eluted with a small volume of an organic solvent. This process effectively removes salts and polar interferences while concentrating the analyte, leading to improved sensitivity and accuracy. waters.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free, equilibrium-based extraction technique that is ideal for trace analysis. rsc.org A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), where analytes partition onto the fiber. nih.gov The fiber is then transferred directly to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial; for semi-volatile halogenated compounds, polydimethylsiloxane (B3030410) (PDMS) or carboxen/PDMS (CAR/PDMS) fibers are often suitable. nih.gov SPME is effective for analyzing volatile and semi-volatile organic compounds in water, air, and soil. mcgill.canih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the analysis of contaminants in complex food and environmental matrices. quechers.eu The procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts, and a final cleanup step using dispersive SPE (d-SPE).

The QuEChERS approach has been successfully adapted for the analysis of numerous BFRs in diverse and challenging matrices such as food, animal tissues, and chili peppers. nih.govmdpi.comacs.org Different versions of the method exist (e.g., original, AOAC-buffered, citrate-buffered) to improve the extraction efficiency of pH-dependent compounds and protect labile analytes. quechers.euacs.org For a neutral ester like this compound, a standard buffered QuEChERS method would likely be effective. The d-SPE cleanup step, which typically uses a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences, would be optimized to ensure high recovery and a clean final extract for GC-MS or LC-MS/MS analysis. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonium Acetate
Carbon Dioxide
Methanol

Derivatization Techniques for Enhanced Detectability

For the analysis of halogenated compounds like this compound, particularly when using gas chromatography (GC), derivatization is a crucial step to improve volatility and thermal stability, leading to enhanced detectability. While specific derivatization methods for this compound are not documented, techniques applied to analogous compounds, such as brominated flame retardants, offer valuable insights.

A common strategy for compounds containing hydroxyl groups is acetylation. For instance, in the analysis of tetrabromobisphenol A (TBBPA), a widely used BFR, derivatization with acetic anhydride (B1165640) is employed to convert the polar hydroxyl groups into less polar acetate esters. mdpi.com This process typically involves heating the sample with the derivatizing agent in the presence of a catalyst. mdpi.com Given that this compound is an ester, it is less likely to require derivatization for volatilization compared to compounds with active hydrogen atoms. However, if hydrolysis occurs during sample preparation, leading to the formation of 2,4-dibromophenol (B41371) and 2,4-dichlorobenzoic acid, derivatization of these hydrolysis products would be necessary for GC analysis.

For acidic hydrolysis products, esterification is a common derivatization technique. Reagents like diazomethane (B1218177) or boron trifluoride in an alcohol (e.g., n-butanol) can be used to convert carboxylic acids into their more volatile methyl or butyl esters, respectively. acs.org

It is important to note that derivatization reactions need to be optimized for reaction time, temperature, and reagent concentration to ensure complete conversion and avoid the formation of by-products that could interfere with the analysis.

Method Validation and Quality Assurance/Quality Control (QA/QC)

The validation of an analytical method is essential to ensure its reliability for the intended purpose. The validation process involves evaluating several performance characteristics as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). rsc.org

Linearity and Range: Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For the analysis of related polybrominated diphenyl ethers (PBDEs), linearity is typically established by analyzing a series of calibration standards. For example, in the analysis of PBDEs in water samples, good linearity was achieved in the range of 1–100 ng·L⁻¹ for several congeners. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For the analysis of PBDEs in house dust, LODs were reported to be in the range of 0.29 to 0.55 ng/g. nih.gov

Table 1: Illustrative Method Detection and Quantification Limits for Structurally Related Compounds (PBDEs)

Compound FamilyMatrixLODLOQSource
PBDEsHouse Dust0.29 - 0.55 ng/gNot Reported nih.gov
PBDEsWaterNot Reported1.0 - 5.0 ng/L nih.gov
PBDEsHouse Dust0.10 - 0.23 ng/gNot Reported rsc.org

This table provides examples from studies on PBDEs and does not represent validated data for this compound.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. For PBDEs in house dust, accuracy was demonstrated by analyzing a standard reference material (SRM 2585), with measured values being in good agreement with the certified values. rsc.orgvnu.edu.vn Recovery rates for spiked samples typically fall within the range of 70-120%. vnu.edu.vn

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of PBDEs, RSD values are generally expected to be below 15-20%. rsc.orgvnu.edu.vn

Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov Parameters that are typically varied include the type of chromatographic column, mobile phase composition, pH, and temperature.

Table 2: Illustrative Accuracy and Precision Data for Structurally Related Compounds (PBDEs)

Compound FamilyMatrixAccuracy (Recovery %)Precision (RSD %)Source
PBDEsHouse Dust76 - 110 (from SRM)< 15 vnu.edu.vn
PBDEsSpiked Dust76 - 90< 7 rsc.org
PBDEsWater67.2 - 102.6< 8.5 nih.gov

This table provides examples from studies on PBDEs and does not represent validated data for this compound.

Selectivity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For chromatographic methods, selectivity is demonstrated by the separation of the analyte peak from other peaks in the chromatogram. The use of mass spectrometry (MS) as a detector provides high selectivity due to its ability to identify compounds based on their specific mass-to-charge ratios and fragmentation patterns.

Matrix interference is a significant challenge in environmental and material analysis. Co-extracted matrix components can enhance or suppress the analyte signal, leading to inaccurate quantification. To mitigate matrix effects, various sample preparation and cleanup procedures are employed, such as solid-phase extraction (SPE), gel permeation chromatography (GPC), and treatment with acids. cdc.gov The effectiveness of the cleanup procedure is assessed by analyzing matrix blanks and spiked samples.

Non-Chromatographic Analytical Approaches

While chromatographic methods are dominant for the analysis of halogenated organic compounds, non-chromatographic techniques can offer alternative or complementary approaches.

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte in the ultraviolet (UV) or visible region. For a compound to be analyzed by spectrophotometry, it must possess a chromophore, a functional group that absorbs light. The presence of aromatic rings and the ester functional group in this compound suggests that it would absorb in the UV region.

The development of a spectrophotometric method would involve:

Determining the Wavelength of Maximum Absorbance (λmax): A solution of the compound is scanned across a range of wavelengths to identify the λmax, which provides the highest sensitivity.

Developing a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

Analysis of Samples: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

While direct spectrophotometric analysis can be simple and rapid, it often suffers from a lack of selectivity, as other compounds in the sample matrix may also absorb at the same wavelength. To enhance selectivity, derivatization reactions that produce a colored product with a unique λmax can be employed. For instance, the reaction of certain analytes with reagents like 2,4-dinitrophenylhydrazine (B122626) has been used to form colored derivatives for spectrophotometric determination. mdpi.com Another approach involves the formation of ion-pair complexes with dyes, which can then be extracted and measured. cdc.gov

No specific spectrophotometric methods for the quantitative analysis of this compound have been reported. The development of such a method would require a thorough investigation of its spectral properties and potential interferences from the sample matrix.

Electrochemical Sensing for Real-Time Monitoring

Real-time monitoring of "this compound" in environmental matrices is essential for rapid risk assessment and process control. Electrochemical sensors offer a promising avenue for such applications due to their potential for high sensitivity, portability, and rapid response. journalspub.inforesearchgate.net The development of these sensors for halogenated organic compounds often involves novel materials and recognition elements to achieve the necessary selectivity and sensitivity. acs.org

The fundamental principle of an electrochemical sensor involves the interaction of the target analyte with a specially designed electrode surface, which generates a measurable electrical signal (e.g., current or potential). journalspub.info For a compound like "this compound," which may not be inherently electroactive, the sensor design would likely involve indirect detection methods or electrode surface modification.

Sensor Design and Mechanism:

A hypothetical electrochemical sensor for "this compound" could be based on a molecularly imprinted polymer (MIP). MIPs are synthetic polymers with cavities that are complementary in shape and functionality to the target molecule. acs.orgmdpi.com An MIP-based sensor would involve the following:

Template Polymerization: "this compound" would be used as a template molecule during the polymerization process on an electrode surface.

Template Removal: The template molecule is then removed, leaving behind specific recognition sites.

Detection: When the sensor is exposed to a sample containing "this compound," the analyte molecules bind to these recognition sites. This binding event can be transduced into an electrical signal through various electrochemical techniques, such as voltammetry or impedimetric methods.

Another approach could involve the use of chemically modified electrodes. For instance, electrodes modified with nanomaterials like carbon nanotubes or graphene can enhance the electrocatalytic activity and increase the surface area for detection. journalspub.infomdpi.com For halogenated compounds, reductive dehalogenation at the electrode surface can be a viable detection mechanism.

Hypothetical Performance Characteristics:

The performance of a newly developed electrochemical sensor must be rigorously validated. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), linear range, selectivity, and response time. Based on data from sensors for similar compounds like 2,4-Dichlorophenol (B122985) (2,4-DCP), a hypothetical performance table for a "this compound" sensor is presented below. mdpi.compsu.edu

ParameterHypothetical ValueTechnique
Limit of Detection (LOD)0.05 µMSquare Wave Voltammetry
Limit of Quantification (LOQ)0.15 µMSquare Wave Voltammetry
Linear Range0.1 - 10 µMSquare Wave Voltammetry
Response Time< 5 minutesAmperometry
SelectivityHigh against common interferentsMIP-based recognition

This table is illustrative and based on performance data for analogous compounds.

Development of Reference Materials and Interlaboratory Comparisons

The accuracy and reliability of analytical data for "this compound" are contingent upon the availability of high-quality reference materials and the successful participation in interlaboratory comparison studies.

Reference Materials:

Certified Reference Materials (CRMs) are homogeneous and stable materials with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. cpachem.comaroscientific.comalpharesources.com For "this compound," both pure substance CRMs and matrix CRMs (e.g., in soil, sediment, or water) would be necessary.

The development of a CRM for this compound would involve:

Synthesis and Purification: High-purity "this compound" would be synthesized and extensively purified.

Characterization: The identity and purity of the compound would be confirmed using various analytical techniques (e.g., NMR, MS, HPLC).

Homogeneity and Stability Studies: The prepared material would be tested to ensure it is homogeneous throughout the batch and stable over time under specified storage conditions.

Value Assignment: The certified value (e.g., concentration or purity) would be determined through a metrologically valid procedure, often involving multiple independent analytical methods.

Interlaboratory Comparisons:

Interlaboratory comparisons, also known as proficiency testing (PT), are crucial for assessing the performance of analytical laboratories and the methods they employ. researchgate.net In a typical PT scheme for "this compound," a central organizer would prepare and distribute homogeneous test samples to participating laboratories.

The process would generally follow these steps:

Sample Preparation: A bulk material (e.g., sediment) would be spiked with a known concentration of "this compound" and thoroughly homogenized.

Sample Distribution: Sub-samples are sent to participating laboratories.

Analysis: Each laboratory analyzes the sample using their routine analytical method.

Data Submission and Evaluation: Results are submitted to the organizer and statistically evaluated. A common method for evaluation is the z-score, which indicates how far a laboratory's result is from the assigned value.

A hypothetical outcome of an interlaboratory comparison for "this compound" in a sediment matrix is shown in the table below, based on studies of similar compounds. researchgate.net

Laboratory IDReported Value (ng/g)Assigned Value (ng/g)z-scorePerformance
Lab 0148.550.0-0.3Satisfactory
Lab 0255.250.01.04Satisfactory
Lab 0342.150.0-1.58Satisfactory
Lab 0462.850.02.56Questionable
Lab 0535.050.0-3.0Unsatisfactory

This table is illustrative. The assigned value is the consensus value from all participants, and the z-score is calculated based on the standard deviation of the results. A z-score between -2 and 2 is generally considered satisfactory.

The development of robust analytical methods, including real-time electrochemical sensors, and the availability of certified reference materials are paramount for the accurate quantification of "this compound" in various matrices. Interlaboratory comparisons serve as a vital tool for ensuring the continued competence and reliability of laboratories conducting such analyses.

Derivatives, Analogues, and Structure Property Relationships for Non Biological Applications

Synthesis of Related Halogenated Phenyl Benzoate (B1203000) Esters

The primary method for synthesizing phenyl benzoate esters is through esterification, most commonly via the Schotten-Baumann reaction. researchgate.netijrpr.com This versatile method involves reacting a phenol (B47542) with a benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide (B78521), to facilitate the reaction and neutralize the hydrochloric acid byproduct. ijrpr.comyoutube.com For the parent compound, 2,4-dibromophenyl 2,4-dichlorobenzoate (B1228512), this would involve the reaction of 2,4-dibromophenol (B41371) with 2,4-dichlorobenzoyl chloride.

Alternative synthesis strategies include reacting phenols with carboxylic acids in the presence of specific catalysts, such as a borate-sulfuric acid complex, which allows for direct esterification. google.com

The synthesis of regioisomers of 2,4-dibromophenyl 2,4-dichlorobenzoate is achieved by using differently substituted starting materials. For instance, reacting 3,5-dibromophenol (B1293799) with 2,5-dichlorobenzoyl chloride would yield 3,5-dibromophenyl 2,5-dichlorobenzoate, a regioisomer of the title compound. The physical and chemical properties of these isomers can vary significantly due to the different spatial arrangements of the halogen substituents, which influence intermolecular interactions and molecular packing in the solid state. Stereoisomerism is generally not a factor in this class of compounds unless chiral centers are introduced, for example, through chiral substituents on the rings.

The synthesis of analogues with different halogens, such as fluorine or iodine, follows similar synthetic pathways.

Fluorinated Analogues : The introduction of fluorine can significantly alter properties due to its high electronegativity. bohrium.com The synthesis of fluorinated phenyl benzoates can be achieved by using fluorinated precursors, such as fluorophenols or fluorobenzoyl chlorides. bohrium.com For instance, nucleophilic fluorination of 1-arylbenziodoxolones has been presented as a method to produce fluorobenzoic acids, which are key intermediates. researchgate.net

Iodinated Analogues : Iodo-substituted analogues can be prepared using iodinated starting materials. A common laboratory preparation involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide to yield an iodobenzoic acid, which can then be converted to the corresponding acyl chloride and reacted with a phenol. jru.edu.in

Non-Halogen Substituents : Analogues with non-halogen substituents, such as alkyl, alkoxy, or hydroxyl groups, are also synthesized from the corresponding substituted phenols or benzoyl chlorides. google.comrsc.org For example, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate was synthesized to investigate its liquid-crystalline and anticancer properties. rsc.org These modifications can dramatically influence the molecule's polarity, solubility, and thermal behavior.

Halogenated phenyl benzoate moieties can be incorporated into polymers to impart specific properties such as thermal stability, flame retardancy, or unique optical characteristics. This can be achieved in two primary ways:

Monomer Synthesis : A phenyl benzoate derivative containing a polymerizable functional group (e.g., a vinyl or hydroxyl group) is first synthesized. This monomer is then polymerized, often with other co-monomers, to form a polymer with the phenyl benzoate unit as a pendant group.

Polycondensation : Dunctional derivatives, such as dihydroxy- or dicarboxy-substituted phenyl benzoates, can act as monomers in polycondensation reactions with other suitable comonomers to form polyesters or other polymers where the halogenated benzoate structure is part of the main polymer chain. Research into dimeric compounds, such as 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, demonstrates the linking of these molecular units, which is a foundational step toward polymerization. rsc.org The polymerization of halogen-containing monomers is a known strategy for producing polymers with specialized properties. google.com

Investigation of Non-Biological Structure-Property Relationships

The specific arrangement and type of halogen atoms on the phenyl benzoate scaffold have a profound effect on its physical properties.

The thermal stability of halogenated phenyl benzoates is directly linked to their molecular structure. The strength of the C-X (Carbon-Halogen) and C-H bonds, as well as intermolecular forces like dipole-dipole interactions and van der Waals forces, dictate properties such as melting point, boiling point, and decomposition temperature.

Generally, increasing the degree of halogenation and the atomic mass of the halogen (F < Cl < Br < I) leads to higher melting and boiling points due to increased molecular weight and stronger intermolecular van der Waals forces. The substitution pattern (regioisomerism) also plays a critical role by affecting the molecule's symmetry and ability to pack efficiently in a crystal lattice. Thermal decomposition of benzoate species on metal surfaces has been shown to begin around 500 K (227 °C), yielding products like benzene (B151609) and carbon dioxide, indicating the cleavage of the ester and decarboxylation of the benzoate group. nih.gov The heat of formation for the parent phenyl benzoate has been determined, providing a thermodynamic baseline for evaluating the stability of its derivatives. rsc.org

Table 1: Thermal Properties of Phenyl Benzoate and Related Compounds


Note: This table provides baseline data for the unsubstituted phenyl benzoate. nih.gov For a compound like this compound, the chemical shifts of the ring carbons would be significantly altered by the electronic effects of the four halogen atoms, and the mass spectrum would show a complex isotopic cluster due to the presence of both bromine and chlorine.

Table of Mentioned Chemical Compounds

Compound NameRole/Mention
This compoundTitle compound of the article
3,5-Dibromophenyl 2,5-dichlorobenzoateExample of a regioisomer
2,4-DibromophenolSynthetic precursor
2,4-Dichlorobenzoyl chlorideSynthetic precursor
3,5-DibromophenolSynthetic precursor for an isomer
2,5-Dichlorobenzoyl chlorideSynthetic precursor for an isomer
Phenyl benzoateUnsubstituted parent compound
4-Butylphenyl 4-(6-hydroxyhexyloxy)benzoateExample of a non-halogen substituted analogue
1,3-Bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneExample of a dimeric compound
1-ArylbenziodoxolonesIntermediate for synthesizing fluorobenzoic acids
Ethyl 2-bromobenzoateHalogenated ester for stability comparison
Ethyl 4-bromobenzoateHalogenated ester for stability comparison
PhenolSynthetic precursor
Benzoyl chlorideSynthetic precursor
Sodium hydroxideBase used in synthesis

Structure-Property Relationships for Melt Viscosity and Processing Behavior

The melt viscosity of aromatic esters is significantly influenced by their molecular weight, the rigidity of the aromatic core, and the nature of their substituent groups. The presence of two phenyl rings linked by an ester group imparts considerable rigidity to the backbone of the molecule. This rigidity, coupled with the high molecular weight resulting from the four halogen atoms (two bromine and two chlorine), would be expected to lead to a relatively high melt viscosity compared to non-halogenated analogues of similar size. zslubes.com

For processing, a high melt viscosity necessitates higher processing temperatures and pressures, which can be a challenge for some applications. However, the high thermal stability typically associated with halogenated aromatic compounds would likely allow for processing at these elevated temperatures without significant degradation. zslubes.com The rigid structure may also lead to a narrow processing window, the temperature range between the melting point and the decomposition temperature.

To tailor the melt viscosity for specific applications, "this compound" could be blended with other polymers or plasticizers. The choice of any such additives would need to be carefully considered to ensure compatibility and to avoid compromising the desired properties of the final material, such as flame retardancy.

Table 1: Inferred Structure-Property Relationships for Melt Viscosity

Molecular Feature Expected Effect on Melt Viscosity Rationale
High Molecular Weight Increase Increased chain entanglement and intermolecular forces.
Rigid Aromatic Core Increase Restricted molecular motion in the molten state.
Halogen Substitution Increase Enhanced intermolecular dipole-dipole and van der Waals forces.

| Asymmetrical Substitution | May Slightly Decrease | Disruption of crystal lattice, potentially lowering melting point. |

Exploration of Material Science Applications (excluding direct human/animal use)

"this compound" possesses functional groups that make it a theoretical candidate as a monomer or co-monomer in the synthesis of various polymers. The ester linkage can be a site for transesterification or polycondensation reactions. For instance, it could potentially be used in the synthesis of aromatic polyesters or polyarylates, which are known for their high thermal stability and mechanical strength. google.com

In a hypothetical polymerization, the ester could be reacted with diols or other monomers containing hydroxyl groups. The presence of the halogen atoms on the phenyl rings would impart unique properties to the resulting polymer. For example, a polyester (B1180765) containing "this compound" as a co-monomer would be expected to exhibit enhanced flame retardancy due to the high halogen content.

Furthermore, the bromine and chlorine atoms can serve as reactive sites for further modification of the polymer. For example, they could be substituted with other functional groups through nucleophilic aromatic substitution or be used in cross-coupling reactions to create more complex polymer architectures.

While there are no specific examples in the literature of "this compound" being used in polymer synthesis, the principles of polyester chemistry suggest its potential utility. The synthesis of poly(aryl ether ketone)s from dihalogenated monomers is a well-established process, and similar methodologies could potentially be adapted for this compound. titech.ac.jp

Liquid crystal displays (LCDs) rely on materials that exhibit a liquid crystalline phase, a state of matter that has properties between those of a conventional liquid and a solid crystal. nisenet.orghicenda.com Molecules that form liquid crystals are typically long, rigid, and have polar groups that allow their orientation to be controlled by an electric field. libretexts.orggoldenviewdisplay.com

"this compound" possesses several of these characteristics. Its structure is rigid due to the two aromatic rings, and the ester group and halogen atoms introduce significant polarity. This could, in theory, allow for the alignment of the molecules in an electric field, a fundamental requirement for the operation of an LCD. elektormagazine.com

However, for a material to be suitable for LCD applications, it must exhibit a stable liquid crystalline phase over a specific temperature range. Whether "this compound" possesses such a phase is not documented. The high degree of halogenation might also lead to a very high viscosity, which could be detrimental to the switching speed of an LCD.

Therefore, while the molecular structure of "this compound" has some features in common with liquid crystalline materials, its actual utility in this application is speculative and would require experimental verification of its phase behavior and electro-optical properties.

The high thermal and chemical stability of halogenated organic compounds makes them attractive for use as specialty lubricants or additives in extreme environments, such as high temperatures and pressures. nasa.govhalocarbon.comacs.org Aromatic esters, in particular, are known for their low volatility and good thermal stability, making them suitable for high-temperature applications. zslubes.com

"this compound," with its halogenated aromatic structure, could potentially function as a high-temperature lubricant or as an extreme-pressure additive to lubricating oils. The halogen atoms can react with metal surfaces under high pressure and temperature to form a thin, protective film of metal halides, which reduces friction and wear.

The presence of both bromine and chlorine could offer synergistic effects, providing lubrication over a wider range of conditions than a compound containing only one type of halogen. However, a significant consideration would be the potential for corrosion of metal parts, which can be a drawback of halogenated lubricants. google.com The suitability of this compound would therefore depend on the specific metals it would come into contact with and the operating conditions.

One of the most probable applications for "this compound" is as a flame retardant. Brominated and chlorinated compounds are widely used to reduce the flammability of a variety of materials, including plastics, textiles, and electronic components. ca.govwikipedia.org

The flame retardant mechanism of halogenated compounds primarily occurs in the gas phase. youtube.commst.dk When a material containing "this compound" is heated, the compound will decompose and release halogen radicals (bromine and chlorine). These radicals are highly effective at scavenging the high-energy free radicals (such as H• and OH•) that propagate the combustion chain reaction in a fire. bromxchem.com This interruption of the combustion process slows down or extinguishes the flame.

The presence of both bromine and chlorine in the same molecule could be advantageous. Bromine is generally more effective at flame retardancy, but it can sometimes reduce the thermal stability of the polymer it is mixed with. Chlorine is less effective but can be more thermally stable. A mixed halogen compound might therefore offer a balance of high flame retardant efficiency and good thermal stability.

This compound would likely be used as an additive flame retardant, meaning it is physically mixed with the material to be protected rather than being chemically bonded to it. ca.gov

Table 2: Comparison of Common Brominated Flame Retardants

Flame Retardant Chemical Formula Bromine Content (%) Typical Applications
Decabromodiphenyl ether (DecaBDE) C₁₂H₁₀Br₁₀O 83 Plastics, textiles, electronics
Tetrabromobisphenol A (TBBPA) C₁₅H₁₂Br₄O₂ 59 Printed circuit boards, plastics
Hexabromocyclododecane (HBCD) C₁₂H₁₈Br₆ 74 Polystyrene foam insulation

| This compound | C₁₃H₆Br₂Cl₂O₂ | ~40 | (Theoretical) Plastics, textiles |

Potential as Intermediates in Fine Chemical Synthesis

The structure of "this compound" offers several possibilities for its use as an intermediate in fine chemical synthesis. The ester linkage can be hydrolyzed to yield 2,4-dibromophenol and 2,4-dichlorobenzoic acid, both of which are useful building blocks in their own right. nih.govnih.gov

The halogen atoms on the aromatic rings are also reactive sites. The bromine atoms, in particular, are susceptible to a variety of transformations, including:

Nucleophilic Aromatic Substitution: The bromine atoms can be replaced by other nucleophiles, such as amines, alkoxides, or cyanides, to introduce new functional groups.

Cross-Coupling Reactions: The bromine atoms are excellent partners in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecules.

Grignard Reagent Formation: The bromine atoms can be converted into Grignard reagents, which are powerful nucleophiles used in a wide range of organic reactions.

The dichlorobenzoyl group can also be a useful synthon. For example, 3,5-dichlorobenzoyl chloride is a known intermediate in the synthesis of pesticides and pharmaceuticals. chemicalbook.comresearchgate.net Similarly, the 2,4-dichlorobenzoyl moiety of the title compound could be used to introduce this structural motif into other molecules.

The combination of a cleavable ester linkage and multiple reactive halogen atoms makes "this compound" a potentially versatile intermediate for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and new materials.

Reactivity in Cross-Coupling Reactions

There is no available scientific literature detailing the reactivity of this compound in cross-coupling reactions. While the presence of dibromo- and dichloro-substituted phenyl rings suggests theoretical potential for reactions such as Suzuki, Heck, or Sonogashira couplings, no experimental data has been published to confirm or characterize this reactivity. Factors such as catalyst selection, reaction conditions, and the relative reactivity of the bromine versus chlorine substituents have not been explored for this specific compound.

Use in Derivatization for High-Value Chemicals

Consistent with the lack of information on its cross-coupling reactivity, there are no documented instances of this compound being used as a precursor or intermediate in the synthesis of high-value chemicals through derivatization. The potential pathways for its transformation into more complex molecules remain unexplored within the public domain of scientific research.

Concluding Perspectives and Future Research Directions

Summary of Key Academic Contributions

While dedicated studies on 2,4-Dibromophenyl 2,4-dichlorobenzoate (B1228512) are scarce in existing scientific literature, a foundational understanding can be extrapolated from the broader class of halogenated benzoates. Key research areas for structurally related compounds are summarized below:

Synthesis and Reactivity: A significant body of research focuses on the synthesis of various halogenated benzoates. For instance, the synthesis of compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate has been achieved through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide . mdpi.com This suggests a probable synthetic route for 2,4-Dibromophenyl 2,4-dichlorobenzoate would involve the esterification of 2,4-dibromophenol (B41371) with 2,4-dichlorobenzoyl chloride . The reactivity of these compounds, particularly in palladium-catalyzed Suzuki cross-coupling reactions, has also been a subject of investigation. mdpi.com

Structural and Spectroscopic Characterization: The molecular geometry and intermolecular interactions of several related halogenated benzoates have been elucidated through X-ray crystallography. For example, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate provides detailed insights into its aryl ketone and aryl ester units. researchgate.net Such structural analyses are fundamental to understanding the structure-property relationships within this class of compounds.

Environmental and Biological Aspects: The environmental fate and biological effects of halogenated organic compounds, including chlorinated and brominated aromatic compounds, are a significant area of academic inquiry due to their persistence and potential for environmental contamination. nih.gov Studies on compounds like 2,4-dichlorobenzoic acid have explored their microbial degradation pathways, with research showing it can be a bacterial metabolite. nih.govnih.govresearchgate.netnih.govnih.gov These studies underscore the environmental persistence of such compounds and the potential for bioremediation.

Table 1: Key Research Areas for Compounds Structurally Related to this compound

Research AreaKey Findings for Related Compounds
Synthesis Esterification reactions are common synthetic routes. mdpi.com
Reactivity Susceptible to cross-coupling reactions like the Suzuki reaction. mdpi.com
Structural Analysis X-ray crystallography reveals detailed molecular geometries. researchgate.net
Environmental Fate Subject to microbial degradation, although often slow. nih.govresearchgate.netnih.gov

Identification of Research Gaps and Unexplored Avenues

The research landscape for This compound is largely uncharted, presenting extensive research gaps and numerous unexplored avenues:

Fundamental Physicochemical Properties: There is a notable absence of experimental data on the fundamental physicochemical properties of This compound , including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS).

Synthesis and Optimization: While a synthetic pathway can be proposed, the optimal reaction conditions, choice of catalyst, and effective purification methods for producing This compound have yet to be established.

Chemical Reactivity and Stability: A comprehensive investigation into the chemical reactivity of this compound is required. This includes its stability under various environmental conditions (e.g., pH, temperature, light) and its reactivity with different chemical agents. Understanding its degradation pathways is also of critical importance.

Material Science Applications: The presence of multiple halogen atoms and aromatic rings suggests that This compound could possess interesting material properties. Its potential applications in fields such as flame retardants, liquid crystals, or as a monomer for functional polymers remain unexplored.

Biological Activity and Toxicological Profile: The biological activity and toxicological profile of This compound are entirely unknown. Considering the known environmental and health concerns associated with other halogenated organic compounds, a thorough evaluation of its potential toxicity is essential. nih.gov

Table 2: Primary Research Gaps for this compound

Research AreaIdentified Gaps
Physicochemical Properties No experimental data available.
Synthesis No established and optimized synthetic protocol.
Reactivity Lack of studies on chemical stability and reactivity.
Material Applications Potential as a functional material is unexplored.
Biological Effects No data on bioactivity or toxicity.

Integration of Novel Technologies in Future Investigations

Future investigations into This compound would be significantly enhanced by the integration of novel technologies, which can accelerate research and provide deeper insights:

High-Throughput Synthesis and Screening: Automated high-throughput synthesis platforms can be utilized to rapidly explore and optimize reaction conditions for the synthesis of This compound and its derivatives. This can be combined with high-throughput screening to quickly assess their physical, chemical, and biological properties.

Computational Chemistry and Molecular Modeling: Computational methods such as Density Functional Theory (DFT) can be employed to predict the physicochemical properties, spectroscopic signatures, and reactivity of This compound . mdpi.com This computational-first approach can guide experimental design and provide a theoretical framework for understanding its behavior. For example, Frontier Molecular Orbital (FMO) analysis and molecular electrostatic potential studies can offer insights into its electronic properties and reactivity. mdpi.com

Advanced Spectroscopic and Analytical Techniques: Advanced analytical techniques are crucial for the comprehensive characterization of this compound. Supercritical fluid chromatography has proven effective for the separation of related diastereoisomers and could be applied here. nih.gov Advanced mass spectrometry techniques can aid in elucidating its fragmentation patterns and in trace-level detection.

‘Omics’ Technologies in Toxicology: Should the biological effects of This compound be investigated, ‘omics’ technologies (genomics, proteomics, metabolomics) can provide a holistic view of its mechanism of action and potential toxicity at the molecular level.

Table 3: Application of Novel Technologies to the Study of this compound

TechnologyApplication in Future Research
High-Throughput Synthesis Rapid optimization of synthetic routes.
Computational Modeling Prediction of properties and reactivity. mdpi.com
Advanced Chromatography Efficient separation and purification. nih.gov
‘Omics’ Technologies In-depth toxicological assessment.

Broader Implications of Halogenated Benzoate (B1203000) Research in Fundamental Chemistry

The study of halogenated benzoates, including This compound , has several broader implications for the field of fundamental chemistry:

Understanding Halogen Bonding and Other Non-Covalent Interactions: The presence of multiple halogen atoms in these molecules offers an excellent platform for studying halogen bonding and other non-covalent interactions that dictate their crystal packing, self-assembly, and material properties. researchgate.net

Probing Reaction Mechanisms: The systematic variation of halogen substituents in this class of compounds allows for detailed investigations into reaction mechanisms, such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, by tuning the electronic and steric properties of the substrates.

Development of New Synthetic Methodologies: The pursuit of efficient synthetic routes to complex halogenated benzoates can spur the development of novel and more effective synthetic methods. For instance, the iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition was developed for the synthesis of enantioenriched tetrahydrofurans from carboxylic acids, showcasing the innovation driven by this area of research. acs.org

Environmental Chemistry and Degradation Pathways: Research into the degradation of persistent halogenated organic compounds contributes significantly to our fundamental understanding of environmental chemistry. nih.gov Studying how microorganisms evolve to break down these compounds provides valuable insights into enzyme catalysis and informs the development of bioremediation strategies. nih.govresearchgate.netnih.gov For example, the degradation of some halogenated benzoates is initiated by hydrolytic dehalogenation. nih.gov

Table 4: Broader Implications of Halogenated Benzoate Research

Implication for Fundamental ChemistryDescription
Non-Covalent Interactions Provides model systems for studying halogen bonding. researchgate.net
Reaction Mechanisms Allows for systematic probing of electronic and steric effects.
Synthetic Methodology Drives innovation in the synthesis of complex molecules. acs.org
Environmental Chemistry Enhances understanding of the fate of persistent organic pollutants. nih.govnih.govresearchgate.netnih.gov

Compound List

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